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molecular formula C14H20 B8806077 4-[2-(Cyclohex-3-en-1-yl)ethenyl]cyclohex-1-ene

4-[2-(Cyclohex-3-en-1-yl)ethenyl]cyclohex-1-ene

Cat. No. B8806077
M. Wt: 188.31 g/mol
InChI Key: JLAKTYIHPZLLKX-UHFFFAOYSA-N
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Patent
US04822937

Procedure details

13.1 g of the catayst prepared in Example 17 was charged into a steel reactor under a blanket of nitrogen. To this was added 8.4 g of 1,2-dicyclohex-4-enyl ethylene and 27 g of isobutene. The reactor was sealed and rocked. After 1 hour at ambient temperature, the products were analysed. 3.7% of the 1,2-dicyclohex-4-vinyl ethylene was converted affording dismutation products with the following selectivities 31.3% 4-isobutenylcyclohexene and 69.% 4-vinylcyclohexene.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]=[CH:8][CH:9]2[CH2:14][CH:13]=[CH:12][CH2:11][CH2:10]2)[CH2:6][CH:5]=[CH:4][CH2:3][CH2:2]1.[CH2:15]=C(C)C>>[CH:8]([CH:9]1[CH2:10][CH2:11][CH:12]=[CH:13][CH2:14]1)=[C:7]([CH3:1])[CH3:15].[CH:7]([CH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1)=[CH2:8]

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
C1(CCC=CC1)C=CC1CCC=CC1
Name
Quantity
27 g
Type
reactant
Smiles
C=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
13.1 g of the catayst prepared in Example 17
ADDITION
Type
ADDITION
Details
was charged into a steel reactor under a blanket of nitrogen
CUSTOM
Type
CUSTOM
Details
The reactor was sealed

Outcomes

Product
Details
Reaction Time
1 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.7%
Name
Type
product
Smiles
C(=C(C)C)C1CC=CCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31.3%
Name
Type
product
Smiles
C(=C)C1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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